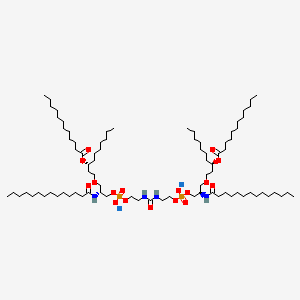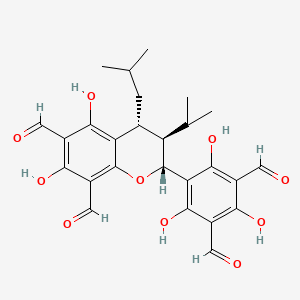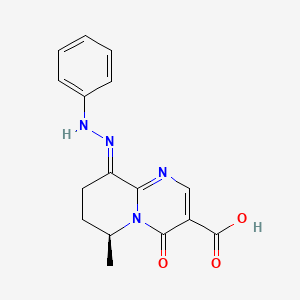
Chinoin 1045
Vue d'ensemble
Description
Chinoin 1045, also known as ucb L140, is an orally active antiallergic compound . It has been tested in various rat anaphylaxis systems and is more potent than sodium cromoglycate (DSCG) in models of passive cutaneous anaphylaxis (PCA), passive peritoneal anaphylaxis (PPA), and anaphylactic bronchospasms .
Applications De Recherche Scientifique
Antiallergic Activity
Chinoin 1045, also known as ucb L140, has been evaluated for its antiallergic properties in various rat anaphylaxis systems. It demonstrates a more potent effect than sodium cromoglycate (DSCG) in passive cutaneous anaphylaxis (PCA), passive peritoneal anaphylaxis (PPA), and anaphylactic bronchospasms. This efficacy is attributed to its ability to inhibit the release of allergic mediators from mast cells, indicating its potential as an antiallergic agent (De Vos et al., 1982).
Development in Pharmaceutical Processing
Chinoin 1045 has played a role in the development of batch processing systems in the Hungarian drug industry. The Chemiflex reactor developed by Chinoin Co. Ltd. is notable for its simple programming and affordability, contributing to advancements in pharmaceutical processing systems (Körtvélyessy, 1996).
Blood Coagulation and Platelet Aggregation
Research on pyrimido-pyrimidine derivatives related to Chinoin 1045, specifically Chinoin 105 and Chinoin 123, shows that these compounds can inhibit platelet aggregation. Chinoin 105 is especially potent in this regard, without affecting routine coagulation parameters in vitro, suggesting its potential utility in managing blood coagulation disorders (Bédi et al., 1979).
Effects on Blood Rheology
In a study involving diabetics with peripheral occlusive angiopathy, Chinoin 1045 demonstrated a significant improvement in whole blood filterability, particularly in patients with hypercholesterolemia, after six months of treatment. This suggests its potential application in improving blood rheology in specific patient groups (Lipovac et al., 2016).
Cardiac and Vascular Applications
Chinoin 1045 and its derivatives have been investigated for various cardiac and vascular applications. Studies have shown effects on beta receptors, action potentials in cardiac muscle, and influences on transmembrane potentials and ionic currents, indicating potential use in treating arrhythmias and other cardiac conditions (Nosztray et al., 1990), (Mészáros et al., 1983).
Pharmaceutical Stability Studies
Chinoin 1045 has been a subject in stability studies, providing insights into the hydrolysis and degradation processes of pharmaceutical compounds. These studies are crucial for ensuring the safety and efficacy of drugs throughout their shelf life (Bernus et al., 1985).
Mécanisme D'action
Propriétés
IUPAC Name |
(6S,9E)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-7-8-13(19-18-11-5-3-2-4-6-11)14-17-9-12(16(22)23)15(21)20(10)14/h2-6,9-10,18H,7-8H2,1H3,(H,22,23)/b19-13+/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKGTEVPPLLXID-AUXBAGKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC2=CC=CC=C2)C3=NC=C(C(=O)N13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC/C(=N\NC2=CC=CC=C2)/C3=NC=C(C(=O)N13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70999-42-7 | |
| Record name | Ucb L140 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070999427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B1243698.png)


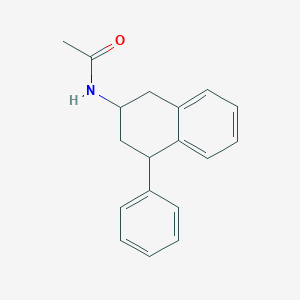
![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide](/img/structure/B1243704.png)
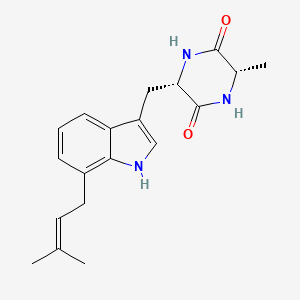
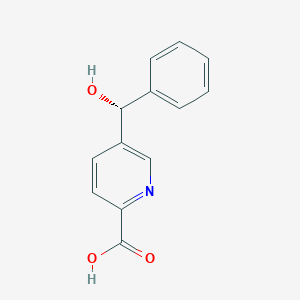
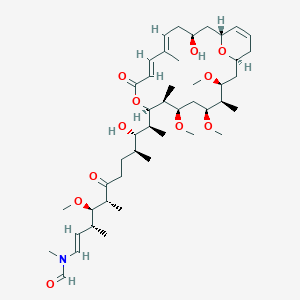

![(-)-trans-4-[4-(4'-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol(Paroxetine metabolite)](/img/structure/B1243713.png)
![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1243715.png)
